

Crystal Structure of 9H-Fluorene-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9H-Fluorene-2-carbaldehyde

Cat. No.: B1198980

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **9H-Fluorene-2-carbaldehyde**, a valuable building block in medicinal chemistry. The fluorene scaffold is a recurring motif in pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.^{[1][2]} This document details the crystallographic parameters, experimental protocols for its structural determination, and insights into its molecular geometry, offering a foundational resource for researchers engaged in the design and development of novel therapeutics based on the fluorene core.

Crystallographic Data

The crystal structure of **9H-Fluorene-2-carbaldehyde** was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1/c$.^[3] The crystallographic data and refinement details are summarized in Table 1.

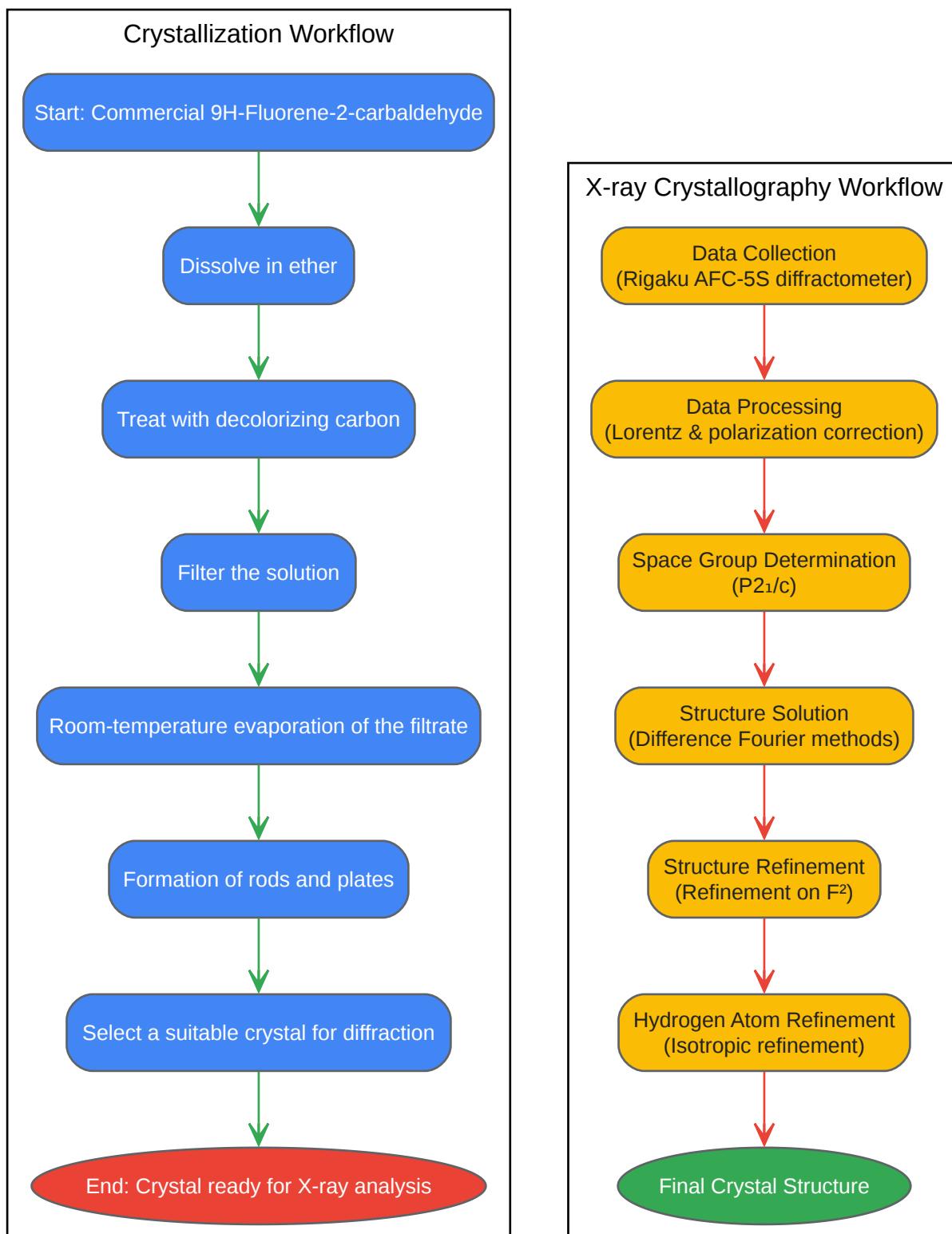
Table 1: Crystal Data and Structure Refinement for **9H-Fluorene-2-carbaldehyde**

Parameter	Value
Empirical Formula	C ₁₄ H ₁₀ O
Formula Weight	194.23
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	14.171 (2)
b (Å)	4.338 (2)
c (Å)	16.217 (2)
β (°)	99.64 (1)
Volume (Å ³)	982.8 (4)
Z	4
Density (calculated) (Mg m ⁻³)	1.313
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
Temperature (K)	296
Reflections collected	2677
Independent reflections	2276
R(F)	0.042
wR(F ²)	0.065

Data sourced from Dobson & Gerkin, *Acta Crystallographica Section C*, 1998.

Molecular Structure and Interactions

The molecular core of **9H-Fluorene-2-carbaldehyde** is nearly planar.^[3] The dihedral angle between the best-fit plane of the benzene ring to which the aldehyde group is attached and the plane of the aldehyde group is 4.4 (9)°.^[3] The crystal structure reveals the formation of a cyclic


dimer through a C-H···O interaction involving the ring-bridging C9 atom and its hydrogen atom with the oxygen atom of an adjacent molecule.[3]

Experimental Protocols

Synthesis and Crystallization

A general method for the synthesis of **9H-Fluorene-2-carbaldehyde** involves the formylation of 9H-fluorene. While a detailed, step-by-step protocol for this specific transformation is not readily available in the reviewed literature, formylation of aromatic compounds can typically be achieved using reagents like a mixture of phosphoryl chloride and dimethylformamide (Vilsmeier-Haack reaction) or through other methods like the Duff reaction or Gattermann-Koch synthesis.

For the crystallographic analysis, commercial **9H-Fluorene-2-carbaldehyde** was used. The crystallization procedure is as follows:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant *Candida albicans* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 9H-fluorene-2-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure of 9H-Fluorene-2-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198980#crystal-structure-of-9h-fluorene-2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com